

6,6-Difluoro-oxazepane hydrochloride CAS number and structure elucidation

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Compound of Interest

Compound Name: 6,6-Difluoro-[1,4]oxazepane
hydrochloride

Cat. No.: B1428322

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An In-Depth Technical Guide to 6,6-Difluoro-oxazepane Hydrochloride: Identification, Synthesis, and Comprehensive Structure Elucidation

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—such as its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated structures, seven-membered heterocycles like oxazepanes are of growing interest due to their conformational flexibility and potential as novel bioactive agents.[3] This guide provides a comprehensive technical overview of 6,6-Difluoro-oxazepane hydrochloride, a specialized building block. We will detail its definitive identification, propose a logical synthetic pathway, and present a multi-technique workflow for its complete structure elucidation, grounded in the principles of analytical chemistry. This document is intended for researchers and drug development professionals who require a deep understanding of the characterization of novel fluorinated entities.

Compound Identification and Properties

The first step in any rigorous scientific investigation is the unambiguous identification of the compound in question. 6,6-Difluoro-oxazepane is recognized by the Chemical Abstracts Service (CAS) under two numbers, distinguishing the free base from its hydrochloride salt.

Property	Value	Source
Chemical Name	6,6-Difluoro-oxazepane hydrochloride	N/A
Synonyms	6,6-Difluoro-1,4-oxazepane HCl	[4]
CAS Number	1341039-23-3	[4][5][6]
Molecular Formula	C ₅ H ₁₀ ClF ₂ NO	[7]
Molecular Weight	173.59 g/mol	[7]
CAS (Free Base)	1273565-78-8 (6,6-Difluoro-1,4-oxazepane)	[8]
Molecular Formula (Free Base)	C ₅ H ₉ F ₂ NO	[8]
Molecular Weight (Free Base)	137.13 g/mol	[8]

Proposed Synthetic Pathway

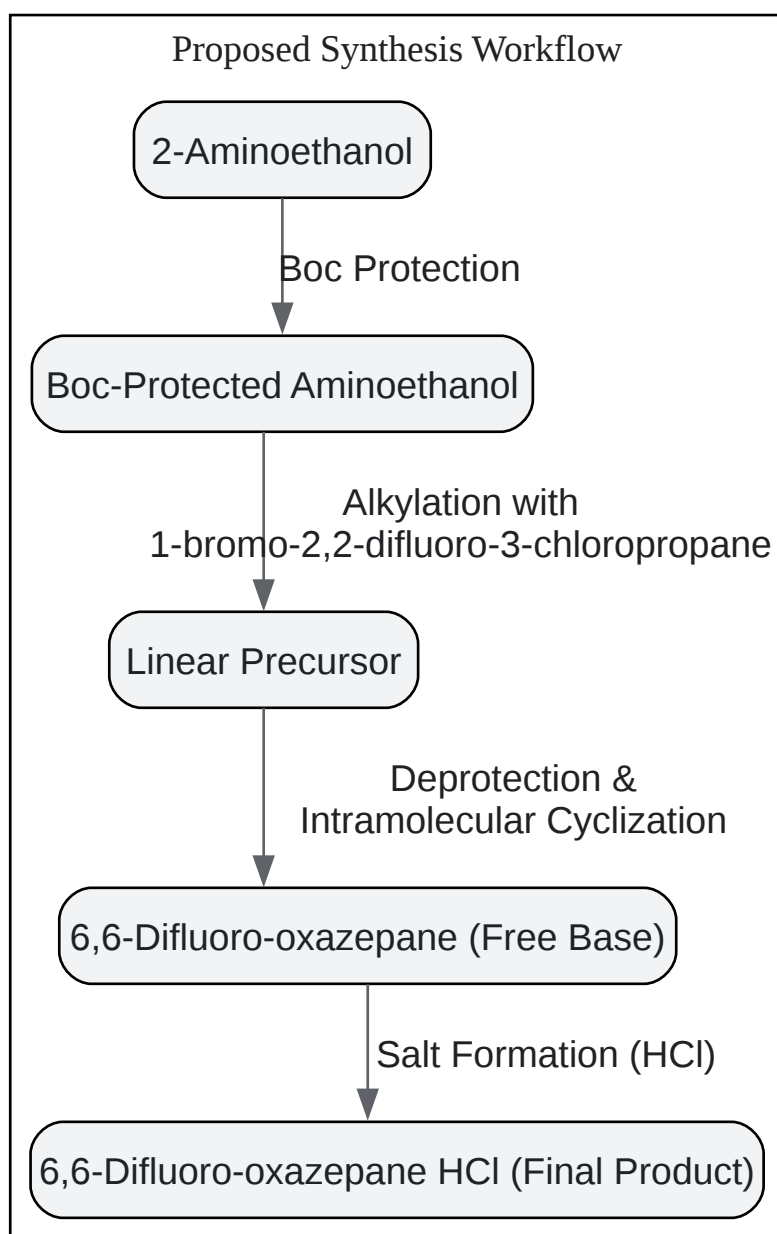
While multiple synthetic routes could be envisioned, a logical and efficient pathway provides crucial context for understanding potential impurities and validating the final structure. The synthesis of heterocyclic compounds often involves the reaction of a nucleophile with an electrophile to form the desired ring system.[9][10][11] A plausible approach for 6,6-Difluoro-oxazepane hydrochloride is a multi-step process involving cyclization followed by salt formation.

Experimental Protocol: Synthesis

- Step 1: N-Protection of Aminoethanol. 2-Aminoethanol is reacted with a suitable protecting group, such as Boc-anhydride, under basic conditions to yield Boc-aminoethanol. This prevents the nitrogen from participating in side reactions.
- Step 2: Alkylation. The hydroxyl group of Boc-aminoethanol is deprotonated with a strong base (e.g., Sodium Hydride) in an aprotic solvent like THF. The resulting alkoxide is then reacted with an appropriate electrophile, such as 1-bromo-2,2-difluoro-3-chloropropane, to form the linear precursor.

- Step 3: Intramolecular Cyclization (Ring Closure). The protecting group is removed under acidic conditions. The now-free primary amine acts as a nucleophile, displacing the terminal chlorine in an intramolecular SN2 reaction to form the 6,6-difluoro-oxazepane ring. A non-nucleophilic base is used to facilitate the reaction.
- Step 4: Hydrochloride Salt Formation. The purified 6,6-Difluoro-oxazepane free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A stoichiometric amount of hydrochloric acid (as a solution in an organic solvent) is added dropwise with stirring. The hydrochloride salt precipitates and is collected by filtration, washed with cold solvent, and dried under vacuum.

The following diagram outlines this proposed synthetic workflow.



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Caption: A proposed multi-step synthesis of 6,6-Difluoro-oxazepane HCl.

Structure Elucidation: A Multi-Technique Approach

The definitive confirmation of a novel chemical structure requires the integration of data from multiple orthogonal analytical techniques. For a fluorinated heterocycle like 6,6-Difluoro-oxazepane hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction are the gold-standard methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.^[12] For this molecule, a combination of ^1H , ^{13}C , and ^{19}F NMR experiments is essential.

Expertise & Causality: The presence of fluorine makes ^{19}F NMR a necessity. Fluorine-19 is a spin $\frac{1}{2}$ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.^[12]^[13] Its large chemical shift dispersion (~ 800 ppm) provides high resolution and sensitivity to the local electronic environment, making it an excellent probe for structural confirmation.^[13]^[14]

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~ 5 - 10 mg of 6,6-Difluoro-oxazepane hydrochloride in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
- **^1H NMR:** Acquire a standard proton spectrum. The integration of peaks should correspond to the 10 protons in the molecule. Splitting patterns will reveal proton-proton and proton-fluorine couplings.
- **^{13}C NMR:** Acquire a proton-decoupled ^{13}C spectrum. Expect 5 distinct carbon signals. The carbon atom bonded to the two fluorine atoms (C6) will appear as a triplet due to ^1JCF coupling.
- **^{19}F NMR:** Acquire a proton-decoupled ^{19}F spectrum. A single signal is expected for the two equivalent fluorine atoms. Trifluoroacetic acid or another suitable standard can be used for referencing.^[15]
- **2D NMR (COSY, HSQC):** Acquire 2D correlation spectra (e.g., ^1H - ^1H COSY, ^1H - ^{13}C HSQC) to unambiguously assign proton and carbon signals and confirm connectivity within the oxazepane ring.

Anticipated NMR Data Summary

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
¹ H	~3.0-3.5	Multiplet	-	H2, H3
~3.8-4.2	Multiplet	-	H5	H7
~4.0-4.5	Triplet	3JHF	H7	
¹³ C	~45-55	Singlet	-	C3
~55-65	Singlet	-	C2	C5, C7
~60-70	Triplet	2JCF	C5, C7	
~115-125	Triplet	1JCF	C6	
¹⁹ F	-90 to -120	Triplet	3JFH	F6

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, as well as structural information through fragmentation patterns.

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula. Unlike chlorine or bromine, fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic M+2 peak.[\[16\]](#)[\[17\]](#) However, the presence of chlorine from the hydrochloride salt will result in a characteristic M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) in an approximate 3:1 ratio for any fragments containing the chloride ion.[\[16\]](#)[\[18\]](#)

Experimental Protocol: Mass Spectrometry

- **Ionization:** Use a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion of the free base, [M+H]⁺.
- **Mass Analysis:** Perform analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

- Tandem MS (MS/MS): Isolate the $[M+H]^+$ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. This helps confirm the connectivity of the oxazepane ring.

Anticipated Mass Spectrometry Data

Ion	Calculated m/z ($C_5H_{10}F_2NO^+$)	Observed m/z	Fragmentation Origin
$[M+H]^+$	138.0724	Within 5 ppm	Protonated parent molecule
Fragment 1	~108	-	Loss of CH_2O
Fragment 2	~80	-	Retro-synthetic cleavage

Single-Crystal X-ray Diffraction

X-ray crystallography is the ultimate arbiter of molecular structure, providing an unambiguous 3D map of atomic positions in the solid state.[\[14\]](#)[\[19\]](#)[\[20\]](#)

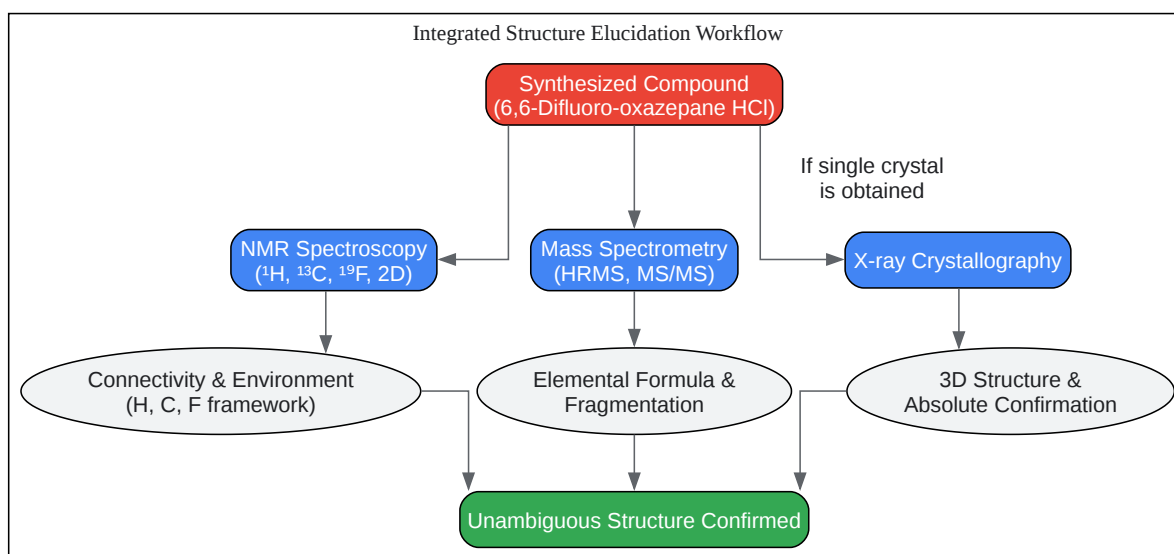
Expertise & Causality: This technique is chosen for its ability to provide definitive proof of structure, including bond lengths, bond angles, and the absolute configuration if the molecule is chiral.[\[21\]](#) For a novel compound, obtaining a crystal structure is the highest standard of characterization.

Experimental Protocol: X-ray Crystallography

- Crystallization: Grow single crystals of 6,6-Difluoro-oxazepane hydrochloride suitable for diffraction (typically $>20\text{ }\mu\text{m}$).[\[14\]](#) This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/ether).[\[21\]](#)
- Data Collection: Mount a suitable crystal on a diffractometer.[\[14\]](#) Collect diffraction data, typically at low temperatures ($\sim 100\text{ K}$) to minimize thermal motion.
- Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal

parameters to generate the final, high-resolution molecular structure.

The following diagram illustrates the integrated workflow for structure elucidation.



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